molecular formula C11H10O3 B1504612 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid CAS No. 209257-37-4

3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid

Cat. No.: B1504612
CAS No.: 209257-37-4
M. Wt: 190.19 g/mol
InChI Key: FHTSAGOARGRHBB-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid (CAS Number 209257-37-4) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research . As a derivative of the 2,3-dihydrobenzofuran scaffold, this structure is recognized as a central pharmacophore in the development of novel therapeutic agents . Benzofuran and its derivatives are extensively investigated due to their broad spectrum of pharmacological activities, which often include serving as non-peptide antagonists for hormone receptors and as agonists for metabolic targets . This acrylic acid derivative is primarily utilized as a key intermediate in organic synthesis and drug discovery projects. Researchers value this scaffold for its potential application in developing glucose-dependent insulinotropic agents. Related (2,3-dihydro-1-benzofuran-3-yl)acetic acid compounds have been optimized as highly bioavailable G protein-coupled receptor 40 (GPR40)/free fatty acid receptor 1 (FFA1) agonists, which act as potent insulin secretagogues for the potential treatment of type 2 diabetes . The compound serves as a versatile building block for further chemical functionalization, enabling the exploration of structure-activity relationships to enhance potency, improve metabolic stability, and reduce toxicity . Please note: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-11(13)5-4-8-2-1-3-10-9(8)6-7-14-10/h1-5H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTSAGOARGRHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C21)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698687
Record name 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209257-37-4
Record name 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid, also known as (2E)-3-(2,3-dihydrobenzofuran-5-yl)prop-2-enoic acid, is a compound with significant biological activity. This article explores the compound's structure, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10O3C_{11}H_{10}O_3, with a molecular weight of 190.2 g/mol. The compound is characterized by a benzofuran moiety attached to a propenoic acid structure, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC11H10O3
Molecular Weight190.2 g/mol
CAS Number203505-84-4
SynonymsDihydrobenzofuran propanoic acid

Anticancer Properties

Research indicates that compounds related to this compound exhibit anticancer activity. A study focused on benzofuran derivatives demonstrated their ability to inhibit NF-kB signaling pathways, which are crucial for cancer cell proliferation and survival. The derivatives showed significant cytotoxicity against various cancer cell lines, indicating potential as anticancer agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit nitric oxide production in LPS-induced RAW 264.7 macrophages, suggesting that it may reduce inflammation by modulating immune responses . The structure–activity relationship (SAR) analysis indicates that modifications in the benzofuran structure can enhance anti-inflammatory potency.

Neuroprotective Activity

Neuroprotective effects have been observed in related compounds within the benzofuran class. These compounds may exert protective effects against neurodegenerative diseases by inhibiting oxidative stress and apoptosis in neuronal cells. The mechanisms involve modulation of signaling pathways that govern cell survival and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.
  • Modulation of Signaling Pathways : It can interfere with critical signaling cascades such as NF-kB and MAPK pathways.
  • Antioxidant Properties : The presence of the benzofuran moiety contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Cytotoxicity : A recent investigation assessed the cytotoxic effects of various benzofuran derivatives on human cancer cell lines. Results indicated that modifications at the 4-position of the benzofuran ring significantly enhanced cytotoxicity .
  • Anti-inflammatory Assessment : In vitro assays demonstrated that compounds similar to this compound could reduce pro-inflammatory cytokine production in macrophages by over 50%, suggesting substantial anti-inflammatory potential .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Intermediates

3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting different biological pathways.

Case Study: Melatonin Receptor Modulators

Research has indicated that derivatives of this compound can act as modulators of melatonin receptors. These modulators have potential applications in treating sleep disorders and other conditions related to circadian rhythm disruptions . The ability to modify the benzofuran structure enhances the pharmacological profile of these compounds.

Material Science Applications

2. Polymer Chemistry

The compound can be utilized in the synthesis of polymers with specific functionalities. Its unsaturated nature allows it to participate in polymerization reactions, leading to the development of novel materials with tailored properties.

Data Table: Potential Polymer Applications

Application AreaDescription
CoatingsDevelopment of protective coatings with enhanced durability.
AdhesivesSynthesis of adhesives with improved bonding strength.
CompositesCreation of composite materials with specific mechanical properties.

3. Antioxidant Properties

Studies have shown that compounds similar to this compound exhibit antioxidant activity. This property is significant in preventing oxidative stress-related diseases, making it a candidate for further research in nutraceutical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key analogs include caffeic acid and sulfonamide-functionalized acrylic acids. A comparative analysis is provided below:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Substituents/Functional Groups Key Properties
3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid Dihydrobenzofuran Prop-2-enoic acid, ether oxygen Moderate lipophilicity, H-bond acceptor (ether)
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) Catechol Prop-2-enoic acid, two hydroxyls High polarity, antioxidant activity, H-bond donor/acceptor
(E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid Phenyl sulfonamide Trifluoromethyl, sulfamoyl, acrylic acid Enhanced acidity (sulfonamide), metabolic stability (CF₃)

Physicochemical Properties

  • The trifluoromethyl-sulfonamide analog exhibits even greater hydrophobicity due to the CF₃ group.
  • Acidity : The acrylic acid group (pKa ~4.5) dominates acidity in all compounds. However, the sulfonamide group in the trifluoromethyl derivative introduces an additional acidic proton (pKa ~10–12), broadening pH-dependent reactivity.
  • Hydrogen Bonding : Caffeic acid’s hydroxyls enable robust H-bond networks, critical for antioxidant activity . The dihydrobenzofuran’s ether oxygen acts as a weaker H-bond acceptor, possibly influencing crystal packing or protein interactions .

Preparation Methods

Synthesis of 2,3-Dihydro-1-benzofuran-4-carbaldehyde Intermediate

A crucial intermediate in the synthesis is 2,3-dihydro-1-benzofuran-4-carbaldehyde, which can be prepared via intramolecular cyclization reactions under mild conditions:

  • Starting from a suitable precursor compound (formula II), an intramolecular cyclization is induced using alkali metal compounds and copper(I) catalysts.
  • The resulting intermediate (formula III) undergoes further reaction with magnesium and amides (R3CONR1R2) to yield the aldehyde (formula I).
  • This method features mild reaction conditions, simple procedures, and minimal byproducts, making it suitable for industrial scale-up.

Introduction of the Propenoic Acid Side Chain via Knoevenagel Condensation

  • The aldehyde intermediate undergoes a Knoevenagel condensation with malonic acid or its derivatives to introduce the propenoic acid moiety.
  • This reaction typically uses mild bases and proceeds with high stereoselectivity, favoring the (E)-isomer.
  • The reaction conditions are optimized to minimize side reactions and maximize yield.

Alternative Palladium-Catalyzed Tandem Cyclization and Cross-Coupling

  • An advanced synthetic route involves palladium-catalyzed tandem cyclization/Suzuki cross-coupling reactions.
  • Phenolic precursors are coupled with brominated propenoic acid derivatives in the presence of potassium carbonate in methyl ethyl ketone to form ethers.
  • These ethers then undergo palladium-catalyzed cyclization and cross-coupling to yield benzofuran derivatives bearing the propenoic acid group.
  • This method allows for late-stage diversification and is suitable for synthesizing various substituted benzofuran prop-2-enoic acids.

Enantiomeric Purity and Stereochemical Considerations

  • The presence of chiral centers in related benzofuran compounds necessitates enantiomeric separation for biological activity studies.
  • Chiral resolution is performed using chromatographic techniques such as Cyclobond DMP columns with specific mobile phases at controlled temperatures.
  • Enantiomeric purity exceeding 97% has been achieved, confirmed by X-ray crystallography.

Data Table: Summary of Key Synthetic Steps and Conditions

Step Reaction Type Starting Material/Intermediate Reagents/Catalysts Conditions Outcome/Notes
1 Intramolecular Cyclization Compound II (precursor) Alkali metal compounds, Cu(I) Mild temperature, controlled pH Formation of dihydrobenzofuran intermediate
2 Reaction with Mg and Amide Intermediate III Magnesium, R3CONR1R2 Controlled temperature Formation of 2,3-dihydro-1-benzofuran-4-carbaldehyde
3 Knoevenagel Condensation 2,3-Dihydro-1-benzofuran-4-carbaldehyde Malonic acid or derivatives, base Mild base, room temperature Introduction of propenoic acid side chain (E-isomer)
4 Palladium-Catalyzed Cyclization/Suzuki Coupling Phenols + 3-bromo-2-methylpropene derivatives Pd catalyst, K2CO3, methyl ethyl ketone Reflux or controlled heating Formation of benzofuran prop-2-enoic acid derivatives
5 Enantiomeric Separation Racemic benzofuran derivatives Cyclobond DMP column, acetonitrile/acetic acid/triethylamine 10°C, chromatographic separation >97% enantiomeric purity

Research Findings and Industrial Relevance

  • The described synthetic routes offer advantages such as fewer reaction steps, simple operations, and high yields, making them industrially viable.
  • The palladium-catalyzed tandem cyclization/Suzuki coupling method allows for modular synthesis and structural diversity, facilitating medicinal chemistry optimization.
  • Enantiomerically pure compounds obtained through chromatographic resolution have improved biological activity profiles, crucial for drug development.
  • The mild reaction conditions and scalable protocols support large-scale production with low raw material costs and minimal environmental impact.

Q & A

Q. What are the recommended synthetic routes for 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via Heck coupling or Knoevenagel condensation, leveraging the reactivity of the dihydrobenzofuran core with propenoic acid derivatives. For example, substituting the dihydrobenzofuran ring at the 4-position with a propenoic acid moiety requires precise control of temperature (80–120°C) and catalysts (e.g., palladium for Heck coupling) to minimize side reactions like over-oxidation or ring-opening. Solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of reactants significantly impact yield, with optimized protocols achieving ~60–75% purity in initial crude products .

Q. How can spectroscopic techniques (NMR, IR) distinguish positional isomers of dihydrobenzofuran-based propenoic acids?

¹H NMR is critical for differentiating isomers: the dihydrobenzofuran ring’s proton environment (e.g., coupling constants for adjacent Hs at positions 2 and 3) and the propenoic acid’s vinyl protons (δ 6.2–7.8 ppm, depending on conjugation) provide distinct splitting patterns. IR spectroscopy identifies carboxylate C=O stretching (~1700 cm⁻¹) and hydrogen-bonding interactions, which vary with substituent positions. For instance, 3-substituted isomers exhibit stronger intramolecular H-bonding between the carboxyl group and the furan oxygen, shifting absorption bands .

Q. What are the key challenges in crystallizing this compound, and how can X-ray diffraction resolve its stereochemistry?

Crystallization is hindered by the compound’s planar structure and potential polymorphism. Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) promotes single-crystal growth. X-ray diffraction using SHELXL (via Olex2 or similar software) resolves stereochemistry by analyzing torsion angles between the dihydrobenzofuran ring and the propenoic acid moiety. High-resolution data (>1.0 Å) are essential to confirm (E)-configuration of the double bond and assess packing motifs influenced by H-bonding .

Advanced Research Questions

Q. How do substituents on the dihydrobenzofuran ring modulate biological activity, and what computational methods predict binding affinities?

Substituents like ethoxy or methyl groups at position 5 or 6 of the dihydrobenzofuran ring enhance antimicrobial activity by increasing lipophilicity (logP >2.5) and membrane penetration. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrostatic potential surfaces to predict interactions with bacterial targets (e.g., dihydrofolate reductase). Molecular docking (AutoDock Vina) further refines binding poses, correlating with MIC values (e.g., 8–32 µg/mL against S. aureus) .

Q. What strategies resolve contradictions in reported solubility data for this compound in aqueous vs. organic solvents?

Discrepancies arise from polymorphic forms and pH-dependent ionization. Solubility studies should standardize buffers (e.g., PBS at pH 7.4 vs. 0.1 M HCl) and use HPLC-UV to quantify dissolved species. The compound’s pKa (~4.2 for the carboxyl group) dictates ionization; in basic conditions (>pH 6), solubility increases 10-fold due to deprotonation. Co-solvency with cyclodextrins or PEG-400 improves aqueous solubility for in vitro assays .

Q. How can hydrogen-bonding patterns in the solid state inform co-crystal design for enhanced stability?

Graph set analysis (as per Etter’s rules) identifies recurring motifs like R₂²(8) chains formed between carboxyl dimers and dihydrobenzofuran O-atoms. Co-crystallization with nicotinamide or succinic acid introduces additional H-bond donors/acceptors, stabilizing the lattice. Differential Scanning Calorimetry (DSC) and PXRD validate co-crystal formation, showing melting point elevations (>20°C) and distinct diffraction patterns .

Q. What mechanistic insights explain the compound’s reactivity in Michael addition vs. Diels-Alder reactions?

The α,β-unsaturated carboxyl group acts as a Michael acceptor, reacting preferentially with soft nucleophiles (e.g., thiols) in PBS (pH 7.4) at 37°C. DFT studies reveal a low LUMO energy (-1.8 eV) at the β-carbon, favoring nucleophilic attack. In contrast, Diels-Alder reactivity with electron-rich dienes requires Lewis acid catalysis (e.g., ZnCl₂), lowering the transition state energy by 15–20 kcal/mol .

Methodological Notes

  • Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models to resolve ambiguities in bond lengths/angles .
  • Contradiction Management : Use multivariate analysis (e.g., PCA) to disentangle solvent effects vs. substituent impacts on bioactivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid
Reactant of Route 2
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3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid

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